Bicyclo[4.1.0]heptane-2-sulfonamide
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Overview
Description
Bicyclo[410]heptane-2-sulfonamide is an organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with sulfonamide reagents under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent such as diethyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Bicyclo[4.1.0]heptane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound used in various chemical reactions and studies.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
Bicyclo[4.1.0]heptane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Bicyclo[4.1.0]heptane-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, drawing on diverse research findings.
Synthesis of this compound
The synthesis of bicyclic sulfonamides typically involves the functionalization of bicyclo[4.1.0]heptane frameworks through various chemical reactions, including nucleophilic substitutions and cycloadditions. Recent studies have demonstrated the successful synthesis of chiral sulfonamides based on this bicyclic structure, which exhibit promising cytotoxic properties against various cancer cell lines .
Cytotoxicity
This compound derivatives have been evaluated for their cytotoxic effects against several human tumor cell lines. The biological activity is often assessed using the LDH (lactate dehydrogenase) release assay, which measures cell membrane integrity and viability:
- Human Hepatocellular Carcinoma (HCC) : Compounds derived from bicyclo[4.1.0]heptane showed significant cytotoxicity with LD50 values indicating effective reduction in cell viability. For instance, certain derivatives reduced HUH7 cell viability below 50% at concentrations around 50 µM .
- Medulloblastoma (MB) : In studies involving MB cell lines, specific sulfonamides exhibited LD50 values as low as 5.38 µM, demonstrating higher potency compared to traditional chemotherapeutics like etoposide and cisplatin .
- Glioblastoma (GBM) : Similar patterns were observed in GBM cell lines where several sulfonamide derivatives decreased cell viability by more than 50%, indicating their potential as therapeutic agents against aggressive cancers .
The mechanism by which bicyclo[4.1.0]heptane-2-sulfonamides exert their cytotoxic effects is believed to involve the disruption of cellular processes leading to apoptosis or necrosis in cancer cells. The structural rigidity provided by the bicyclic framework may enhance binding affinity to biological targets, thereby increasing efficacy.
Case Study 1: Chiral Sulfonamides in Cancer Therapy
A study focused on a series of chiral sulfonamides derived from bicyclo[4.1.0]heptane demonstrated that specific modifications to the sulfonamide moiety significantly influenced cytotoxicity profiles across different cancer cell lines. The introduction of fluorine and biphenyl groups was found to enhance activity, suggesting that structural optimization is critical for developing effective anticancer agents .
Case Study 2: Urease Inhibition
Research into the biological activities of sulfonamide derivatives has also highlighted their role as urease inhibitors, which can be beneficial in treating infections caused by urease-producing bacteria like Helicobacter pylori. Bicyclo[4.1.0]heptane-based sulfonamides have shown promise in this area, with studies indicating that they can effectively inhibit urease activity at low concentrations .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound derivatives:
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptane-2-sulfonamide |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2,(H2,8,9,10) |
InChI Key |
IZUGXWCVNWRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)S(=O)(=O)N |
Origin of Product |
United States |
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